11-Dodecenyl acetate

Beschreibung

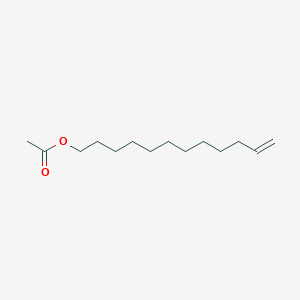

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

dodec-11-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3H,1,4-13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBOMSJGDBBKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334438 | |

| Record name | 11-Dodecen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35153-10-7 | |

| Record name | 11-Dodecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Dodecen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 11-Dodecenyl Acetate: Chemical Properties, Synthesis, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Dodecenyl acetate is a long-chain unsaturated ester that serves as a crucial semiochemical, particularly as a sex pheromone in various insect species. Its chemical properties, synthesis, and the biological signaling pathways it triggers are of significant interest to researchers in chemical ecology, pest management, and drug development. This guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its role in insect olfactory signaling.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic fatty, waxy, and aldehydic odor. Its fundamental properties are summarized in the tables below, compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₆O₂ | [1] |

| Molecular Weight | 226.36 g/mol | [1] |

| CAS Number | 35153-10-7 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 279.27 °C (estimated) | [2] |

| Density | 1.063 g/mL at 25 °C (literature) | |

| Refractive Index | n20/D 1.468 (literature) |

Table 2: Solubility and Chromatographic Properties of this compound

| Property | Value | Source(s) |

| Solubility in Water | 0.4868 mg/L at 25 °C (estimated) | [2] |

| Solubility in Organic Solvents | Soluble in alcohol | [2] |

| Kovats Retention Index (Standard Non-Polar Column) | 1604 | [1][3] |

| Kovats Retention Index (Standard Polar Column) | 1930 | [1][3] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common and effective route involves the formation of 11-dodecen-1-ol, followed by its acetylation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 11-Dodecen-1-ol via Grignard Reaction

This step involves the reaction of a Grignard reagent prepared from 11-bromo-1-undecene with formaldehyde.

-

Materials:

-

Procedure:

-

Activate the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to the magnesium.

-

Dissolve 11-bromo-1-undecene in anhydrous diethyl ether and add it dropwise to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux.

-

Once the magnesium is consumed, cool the reaction mixture to 0 °C.

-

In a separate flask, heat dry paraformaldehyde to generate gaseous formaldehyde and bubble it through the Grignard reagent solution. Alternatively, and for a potentially lower yield, carefully add the dried paraformaldehyde powder to the reaction mixture.[8]

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 11-dodecen-1-ol.

-

Step 2: Acetylation of 11-Dodecen-1-ol

The final step is the esterification of the alcohol with an acetylating agent.[9]

-

Materials:

-

Crude 11-dodecen-1-ol from Step 1 (1.0 eq)

-

Acetic anhydride (1.5 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the crude 11-dodecen-1-ol in DCM and cool the solution to 0 °C.

-

Add pyridine, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield crude this compound.

-

Experimental Protocol: Purification by Column Chromatography

The crude product is purified using silica gel column chromatography.[10][11][12][13][14]

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.

-

Elute the column with the mobile phase, starting with pure hexane.

-

Gradually increase the polarity of the eluent by adding ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Workflow for Synthesis and Purification of this compound

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and confirm its molecular weight.[15][16][17]

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Oven Program: A typical program would start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Injector and Detector Temperature: Typically set at 250 °C and 280 °C, respectively.

-

Carrier Gas: Helium.

-

Expected Results: The mass spectrum should show a molecular ion peak (M⁺) at m/z 226.36, along with characteristic fragmentation patterns for an acetate ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule.[1][18][19]

-

¹H NMR (CDCl₃): Expected signals include those for the terminal vinyl protons (~4.9-5.8 ppm), the methylene group adjacent to the oxygen (~4.05 ppm), the acetyl methyl protons (~2.05 ppm), and the long aliphatic chain methylene protons (~1.2-1.4 ppm).

-

¹³C NMR (CDCl₃): Expected signals include those for the carbonyl carbon (~171 ppm), the carbons of the double bond (~139 and ~114 ppm), the methylene carbon attached to the oxygen (~64 ppm), and the aliphatic methylene carbons.

Biological Activity and Signaling Pathway

This compound is a well-documented insect sex pheromone. It is detected by specialized olfactory sensory neurons (OSNs) located in the antennae of the insect. The binding of the pheromone to its receptor initiates a signal transduction cascade that ultimately leads to a behavioral response, such as upwind flight in males towards the female.

Insect Olfactory Signaling Pathway

The perception of pheromones in insects involves a complex series of events at the molecular level. While the specifics can vary between species, a general pathway has been elucidated.[20][21][22][23][24][25][26][27][28][29][30][31][32][33]

-

Pheromone Binding: The hydrophobic pheromone molecule enters the aqueous sensillar lymph through pores in the sensillum and is bound by a Pheromone Binding Protein (PBP).

-

Receptor Activation: The PBP transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an OSN. Insect ORs are ligand-gated ion channels, typically forming a heterodimer of a specific odorant-binding subunit (OrX) and a highly conserved co-receptor (Orco).

-

Signal Transduction: The binding of this compound to its specific OrX subunit induces a conformational change in the OrX-Orco complex, leading to the opening of the ion channel.

-

Ion Influx and Depolarization: The opening of the channel allows for an influx of cations (e.g., Na⁺, K⁺, Ca²⁺), leading to the depolarization of the OSN membrane.

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the antennal lobe of the insect's brain.

-

G-Protein Coupled Signaling (Metabotropic Pathway): In addition to the direct ionotropic mechanism, there is evidence for the involvement of G-protein coupled signaling pathways in insect olfaction. The activated OR can also couple to a G-protein (typically Gαq), which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ can open intracellular calcium channels, further contributing to the depolarization of the neuron.

Diagram of the Insect Olfactory Signaling Pathway

Conclusion

This compound is a molecule of significant interest due to its role as an insect pheromone. Understanding its chemical properties, developing efficient synthetic routes, and elucidating its biological mechanism of action are crucial for its application in pest management strategies and for fundamental research in chemical ecology. The protocols and information provided in this guide offer a comprehensive resource for scientists and researchers working with this important semiochemical. Further research into the specific olfactory receptors and downstream neural processing in different insect species will continue to enhance our understanding of this fascinating area of chemical communication.

References

- 1. This compound | C14H26O2 | CID 520717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 11-dodecen-1-yl acetate, 35153-10-7 [thegoodscentscompany.com]

- 3. 11-Dodecen-1-yl acetate [webbook.nist.gov]

- 4. 11-Bromo-1-undecene | 7766-50-9 | Benchchem [benchchem.com]

- 5. 11-BROMO-1-UNDECENE | 7766-50-9 [chemicalbook.com]

- 6. dakenchem.com [dakenchem.com]

- 7. 11-Bromo-1-undecene | C11H21Br | CID 284148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. youtube.com [youtube.com]

- 12. silicycle.com [silicycle.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. japsonline.com [japsonline.com]

- 18. DODECYL ACETATE(112-66-3) 1H NMR [m.chemicalbook.com]

- 19. N-DECYL ACETATE(112-17-4) 1H NMR [m.chemicalbook.com]

- 20. Computational Model of the Insect Pheromone Transduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. pnas.org [pnas.org]

- 27. slunik.slu.se [slunik.slu.se]

- 28. researchgate.net [researchgate.net]

- 29. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Insect olfactory receptor - Wikipedia [en.wikipedia.org]

- 31. pnas.org [pnas.org]

- 32. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 33. academic.oup.com [academic.oup.com]

The Discovery of 11-Dodecenyl Acetate as a Pheromone: A Technical Guide

An in-depth examination of the seminal research identifying 11-dodecenyl acetate as a key component of insect chemical communication, detailing the experimental methodologies and quantitative findings that laid the groundwork for its use in pest management and further scientific inquiry.

Introduction

The identification of this compound as a potent insect sex pheromone marked a significant advancement in the field of chemical ecology. This discovery, emerging from pioneering research in the mid-1970s, has had a lasting impact on our understanding of insect behavior and has led to the development of innovative and environmentally benign pest control strategies. This technical guide provides a comprehensive overview of the core scientific work that led to the identification of this compound, with a focus on the experimental protocols, quantitative data, and the underlying biological signaling pathways. The primary case study for this guide is the red bollworm moth (Diparopsis castanea), a significant pest of cotton, in which this compound was first identified as a key pheromone component.

The Seminal Discovery in the Red Bollworm Moth (Diparopsis castanea)

In 1975, a team of researchers including B.F. Nesbitt, P.S. Beevor, R.A. Cole, R. Lester, and R.G. Poppi published a landmark paper detailing the isolation and identification of the female sex pheromones of the red bollworm moth. Their work was a pivotal moment in the study of insect chemical communication and serves as a classic example of the meticulous process of pheromone identification.

Pheromone Collection and Extraction

The initial step in identifying the pheromone involved the careful collection of the volatile compounds released by female moths.

Experimental Protocol: Pheromone Gland Extraction

-

Insect Rearing: A population of red bollworm moths (Diparopsis castanea) was maintained in a laboratory setting to ensure a ready supply of virgin females.

-

Gland Excision: The abdominal tips of virgin female moths, containing the pheromone glands, were excised. This was typically done during the calling period of the females, when pheromone production is at its peak.

-

Solvent Extraction: The excised glands were then subjected to solvent extraction to isolate the chemical compounds. A common method during this era was the immersion of the glands in a non-polar solvent like hexane or dichloromethane for a specific duration.

-

Concentration: The resulting solvent extract, containing a mixture of compounds from the gland, was carefully concentrated to a smaller volume to increase the concentration of the putative pheromone components for subsequent analysis.

Chemical Analysis and Identification

The concentrated extract was then analyzed using a combination of techniques to separate and identify the individual chemical components.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatography (GC): The extract was injected into a gas chromatograph. The GC separates the different chemical compounds in the mixture based on their volatility and interaction with the stationary phase of the GC column. As the compounds elute from the column at different times (retention times), they are detected.

-

Mass Spectrometry (MS): The separated compounds were then passed into a mass spectrometer. The MS bombards the molecules with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a chemical fingerprint for each compound.

-

Compound Identification: By comparing the mass spectra of the unknown compounds from the pheromone gland extract with the spectra of known, synthesized standards, the researchers were able to identify the chemical structures of the pheromone components.

Through this process, Nesbitt and his colleagues identified two major components of the red bollworm moth's sex pheromone: (E)-9,11-dodecadien-1-yl acetate and This compound .

Biological Activity Confirmation

The identification of the chemical compounds was only part of the discovery. It was crucial to demonstrate that these specific compounds were responsible for eliciting the characteristic mating behavior in male moths. This was achieved through electrophysiological and behavioral bioassays.

Experimental Protocol: Electroantennography (EAG)

-

Antenna Preparation: An antenna was carefully excised from a male red bollworm moth.

-

Electrode Placement: The antenna was mounted between two electrodes, with one electrode inserted into the base and the other making contact with the tip.

-

Signal Amplification: The electrodes were connected to an amplifier to measure the electrical potential across the antenna.

-

Odor Stimulation: Puffs of air containing the identified compounds (both individually and in combination) were delivered to the antenna.

-

Response Measurement: The binding of the pheromone molecules to receptors on the antenna's sensory neurons causes a change in the electrical potential, which is recorded as an EAG response. The amplitude of this response is indicative of the sensitivity of the antenna to the specific compound.

Experimental Protocol: Field Bioassays

-

Trap Design: Sticky traps or other types of insect traps were deployed in cotton fields where red bollworm moths are prevalent.

-

Lure Preparation: The traps were baited with lures containing the synthesized pheromone components. Different traps contained different lures: individual components, various ratios of the components, and a control (no pheromone).

-

Trap Deployment: The traps were placed in the field in a randomized block design to account for variations in environmental conditions.

-

Data Collection: The number of male red bollworm moths captured in each trap was recorded over a set period.

-

Data Analysis: Statistical analysis of the trap capture data was used to determine which compound or blend of compounds was most attractive to the male moths.

These bioassays confirmed that both (E)-9,11-dodecadien-1-yl acetate and this compound were biologically active and that a specific blend of these two compounds was most effective at attracting male red bollworm moths.

Quantitative Data from Pheromone Analysis and Bioassays

The following tables summarize the quantitative data that would have been generated during the discovery and characterization of this compound as a pheromone component in the red bollworm moth.

| Pheromone Component | Chemical Formula | Molecular Weight ( g/mol ) | Relative Abundance in Gland Extract |

| (E)-9,11-dodecadien-1-yl acetate | C₁₄H₂₄O₂ | 224.34 | Major Component |

| This compound | C₁₄H₂₆O₂ | 226.36 | Minor Component |

Table 1: Chemical Composition of the Red Bollworm Moth Sex Pheromone. This table outlines the key chemical properties and relative abundance of the identified pheromone components.

| Stimulus | EAG Response Amplitude (mV) |

| Control (Solvent) | Baseline |

| (E)-9,11-dodecadien-1-yl acetate | Strong Response |

| This compound | Moderate Response |

| Blend of Components | Synergistic (often stronger) Response |

Table 2: Electroantennogram (EAG) Responses of Male Diparopsis castanea to Pheromone Components. This table illustrates the typical electrophysiological responses of the male moth's antenna to the identified pheromone components.

| Lure Composition | Mean Number of Moths Captured per Trap per Night |

| Control (Unbaited) | Low |

| (E)-9,11-dodecadien-1-yl acetate alone | Moderate |

| This compound alone | Low to Moderate |

| Optimal Blend of Components | High |

Table 3: Field Trap Capture Data for Synthetic Pheromone Lures. This table presents a representative summary of the results from field bioassays, demonstrating the attractiveness of the different pheromone components to male moths.

Signaling Pathway of Acetate Pheromones in Moths

The perception of this compound by a male moth initiates a complex signaling cascade within the olfactory sensory neurons located in the antennae. While the precise pathway for this specific molecule may not be fully elucidated, a general model for acetate pheromone reception in moths has been developed through extensive research on various species.

The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle of the sensory hairs on the antenna. Here, it is bound by a Pheromone Binding Protein (PBP) . The PBP solubilizes the hydrophobic pheromone molecule and transports it to the dendritic membrane of an Olfactory Sensory Neuron (OSN) .

At the OSN membrane, the PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) . This interaction is believed to cause a conformational change in the OR, leading to the opening of an ion channel. Insect ORs are unique in that they form a complex with a co-receptor called Orco . The opening of the Orco ion channel allows for an influx of cations, leading to the depolarization of the OSN membrane.

This initial depolarization can be amplified through a metabotropic signaling pathway . The activated OR can also interact with a G-protein, which in turn activates enzymes like phospholipase C (PLC). PLC generates second messengers such as inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers can open additional ion channels, further depolarizing the neuron and leading to the generation of an action potential.

The action potential then travels down the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.

Pheromone Signaling Pathway. A diagram illustrating the key steps in the perception of an acetate pheromone by a moth's olfactory sensory neuron.

Experimental Workflow for Pheromone Identification

The overall process of identifying this compound as a pheromone followed a logical and systematic workflow, which remains a foundational approach in chemical ecology research today.

Pheromone Identification Workflow. A flowchart outlining the sequential steps involved in the discovery and verification of an insect sex pheromone.

Conclusion

The discovery of this compound as a sex pheromone component in the red bollworm moth was a testament to the power of a multidisciplinary approach, combining meticulous chemical analysis with insightful biological assays. The experimental protocols developed and refined during this era of pheromone research laid the foundation for countless subsequent discoveries and have been instrumental in the development of sustainable pest management strategies. The ongoing research into the intricacies of pheromone signaling pathways continues to deepen our understanding of the remarkable chemical communication systems that govern the lives of insects.

The Role of 11-Dodecenyl Acetate in Insect Chemical Communication: A Technical Overview

An in-depth examination of the natural occurrence, biosynthesis, and detection of a key semiochemical in insects, tailored for researchers and drug development professionals.

11-Dodecenyl acetate, a straight-chain lepidopteran pheromone, plays a crucial role in the chemical communication systems of numerous insect species, primarily moths. This volatile organic compound, existing as various isomers, most notably (Z)-11-dodecenyl acetate and (E)-11-dodecenyl acetate, functions as a potent sex pheromone, mediating attraction and mating behaviors. Understanding the nuances of its natural occurrence, biosynthesis, and the experimental methodologies used for its characterization is paramount for the development of effective pest management strategies and for broader applications in chemical ecology and drug development.

Natural Occurrence and Quantitative Data

This compound has been identified as a primary or secondary component of the female-emitted sex pheromone blend in a variety of moth species. The precise ratio of its isomers is often critical for species-specific recognition and reproductive isolation. Below is a summary of its occurrence and, where available, the quantitative data regarding its presence in the pheromone glands of several insect species.

| Insect Species | Family | Isomer(s) | Function | Quantity per Female Pheromone Gland |

| Plusia chalcites (Tomato Looper) | Noctuidae | (Z)-7-Dodecenyl acetate, Dodecenyl acetate | Sex Pheromone | Not specified |

| Choristoneura rosaceana (Obliquebanded Leafroller) | Tortricidae | (Z)-11-Tetradecen-1-yl acetate, (E)-11-Tetradecen-1-yl acetate, (Z)-11-Tetradecen-1-ol | Sex Pheromone | Not specified |

| Argyrotaenia velutinana (Red-banded Leafroller) | Tortricidae | (Z)-11-Tetradecen-1-yl acetate, (E)-11-Tetradecen-1-yl acetate | Sex Pheromone | Not specified |

| Oria musculosa | Noctuidae | (Z)-11-Hexadecenyl acetate, (Z)-7-Dodecenyl acetate | Sex Attractant | Not specified |

| Spodoptera frugiperda (Fall Armyworm) | Noctuidae | (Z)-7-Dodecenyl acetate, (Z)-9-Tetradecenyl acetate, (Z)-11-Hexadecenyl acetate | Sex Pheromone | Not specified |

Note: Quantitative data for this compound specifically is often reported as part of a larger pheromone blend, and absolute quantities can vary based on the age and physiological state of the insect.

Biosynthesis of this compound

The biosynthesis of this compound and related unsaturated acetates in moths is a well-studied process that typically begins with common fatty acid precursors. A key enzymatic step is the introduction of a double bond at a specific position, often catalyzed by a Δ11-desaturase. This is followed by a series of chain-shortening reactions, reduction to an alcohol, and finally acetylation to produce the active pheromone component.

For instance, in the red-banded leafroller moth, Argyrotaenia velutinana, the biosynthesis of its sex pheromone components, (E)- and (Z)-11-tetradecen-1-yl acetate, involves the desaturation of tetradecanoate to produce the corresponding unsaturated fatty acid precursors[1]. While this example pertains to a C14 acetate, the general pathway involving desaturation, reduction, and acetylation is conserved across many moth species for the production of similar pheromone components, including C12 acetates like this compound.

Below is a generalized diagram of the biosynthetic pathway.

Experimental Protocols

The identification and quantification of this compound in insects rely on a combination of analytical chemistry and electrophysiological techniques.

Pheromone Gland Extraction and Analysis

A standard workflow for the identification of pheromone components is outlined below.

1. Pheromone Gland Extraction:

-

Objective: To isolate the pheromone components from the insect.

-

Methodology:

-

Female insects at their peak calling (pheromone-releasing) period are selected.

-

The pheromone gland, typically located at the terminal abdominal segments, is carefully dissected under a microscope.

-

The dissected glands are immediately submerged in a small volume of a non-polar solvent, such as hexane, for a specific duration to extract the volatile compounds.

-

The solvent extract is then concentrated under a gentle stream of nitrogen.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To separate, identify, and quantify the individual components of the pheromone blend.

-

Methodology:

-

A small aliquot of the pheromone extract is injected into a gas chromatograph. The GC separates the compounds based on their volatility and interaction with the stationary phase of the column.

-

As each compound elutes from the GC column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to fragment.

-

The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison to known standards and spectral libraries.

-

Quantification is achieved by comparing the peak area of the compound of interest to that of an internal standard of a known concentration.

-

3. Electroantennography (EAG):

-

Objective: To determine which of the identified compounds are detected by the male insect's antennae.

-

Methodology:

-

An antenna is excised from a male insect and mounted between two electrodes.

-

A puff of air containing a specific chemical compound (e.g., a synthetic standard of this compound) is passed over the antenna.

-

If the antennal receptors are sensitive to the compound, a change in electrical potential (depolarization) is generated, which is recorded as an EAG response.

-

The amplitude of the EAG response is indicative of the sensitivity of the antenna to that particular compound.

-

Pheromone Signaling Pathway

The perception of this compound by a male moth initiates a signaling cascade within the olfactory sensory neurons located in the antennae.

-

Binding to Pheromone Binding Proteins (PBPs): Upon entering the sensillar lymph surrounding the olfactory sensory neurons, the hydrophobic this compound molecule is encapsulated by a Pheromone Binding Protein.

-

Transport and Receptor Activation: The PBP transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of the neuron.

-

Signal Transduction: Binding of the pheromone-PBP complex to the OR activates a G-protein-coupled signaling cascade.

-

Ion Channel Opening and Neuronal Signal: This cascade leads to the opening of ion channels, causing a depolarization of the neuronal membrane and the generation of an action potential. This electrical signal is then transmitted to the brain, where it is processed, ultimately leading to a behavioral response, such as upwind flight towards the female.

References

An In-depth Technical Guide to the Biosynthesis of 11-Dodecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dodecenyl acetate is a fatty acid-derived insect sex pheromone, playing a crucial role in the chemical communication and reproductive behavior of various moth species. Understanding its biosynthetic pathway is of significant interest for the development of species-specific and environmentally benign pest management strategies. This technical guide provides a detailed overview of the enzymatic cascade leading to the production of this compound, with a focus on the key enzymes, their characterization, and the experimental methodologies employed in this field of research. The red-banded leafroller moth, Argyrotaenia velutinana, serves as a primary model organism for elucidating this pathway, as its pheromone blend includes C12 components like this compound.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from standard fatty acid metabolism and involves a series of modifications catalyzed by specialized enzymes primarily located in the pheromone gland of the female moth. The pathway can be broadly categorized into four main stages: fatty acid synthesis, desaturation, chain-shortening with reduction, and acetylation.

Fatty Acid Synthesis

The initial steps of the pathway involve the de novo synthesis of saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18), from acetyl-CoA. This process is carried out by a multi-enzyme complex known as fatty acid synthase (FAS).

Desaturation

The introduction of a double bond into the fatty acid chain is a critical step in determining the specificity of the final pheromone component. In the case of this compound, a Δ11-desaturase is responsible for introducing a double bond at the 11th carbon position of a saturated fatty acyl-CoA precursor. In the red-banded leafroller moth, this desaturase acts on myristoyl-CoA (a C14 fatty acid) to produce (Z)-11-tetradecenoic acid and (E)-11-tetradecenoic acid.[1]

Chain-Shortening and Reduction

The C14 unsaturated fatty acid then undergoes chain-shortening through a process of limited β-oxidation to yield a C12 unsaturated fatty acyl-CoA. This chain-shortening step is a key determinant in the final ratio of C14 to C12 components in the pheromone blend.[2] The resulting (Z)-11-dodecenoyl-CoA is then reduced to its corresponding alcohol, (Z)-11-dodecenol, by a fatty acyl-CoA reductase (FAR).[3][4] These reductases are typically membrane-bound enzymes that utilize NADPH as a cofactor.[4]

Acetylation

The final step in the biosynthesis of this compound is the esterification of the fatty alcohol. An acetyl-CoA:fatty alcohol acetyltransferase (ACT) catalyzes the transfer of an acetyl group from acetyl-CoA to 11-dodecenol, yielding the final pheromone component, this compound.[1][5] The identification of specific acetyltransferases for pheromone biosynthesis in insects has been challenging, and in some studies, heterologous enzymes like the yeast ATF1 have been used for functional characterization.[1][5]

Key Enzymes and Their Characteristics

The biosynthesis of this compound is orchestrated by a suite of specialized enzymes. While specific quantitative data for the enzymes in Argyrotaenia velutinana are not extensively detailed in the literature for the C12 pathway, data from related species and general characteristics are summarized below.

| Enzyme Class | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) | Cellular Localization |

| Fatty Acid Synthase | FAS | Acetyl-CoA, Malonyl-CoA | Saturated fatty acids (e.g., Myristoyl-CoA) | NADPH | Cytosol |

| Δ11-Desaturase | - | Myristoyl-CoA | (Z)-11-Tetradecenoyl-CoA, (E)-11-Tetradecenoyl-CoA | NADPH, Cytochrome b5 | Endoplasmic Reticulum |

| Chain-Shortening Enzymes | - | (Z)-11-Tetradecenoyl-CoA | (Z)-11-Dodecenoyl-CoA | FAD, NAD+, CoA | Peroxisomes/Mitochondria |

| Fatty Acyl-CoA Reductase | FAR | (Z)-11-Dodecenoyl-CoA | (Z)-11-Dodecenol | NADPH | Endoplasmic Reticulum |

| Acetyl-CoA:Fatty Alcohol Acetyltransferase | ACT | (Z)-11-Dodecenol, Acetyl-CoA | (Z)-11-Dodecenyl Acetate | - | Cytosol/Endoplasmic Reticulum |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression of Desaturases in Saccharomyces cerevisiae

This protocol is adapted from studies on insect fatty acid desaturases.

1. Gene Cloning and Vector Construction:

- Isolate total RNA from the pheromone glands of female moths.

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length open reading frame of the candidate desaturase gene using PCR with specific primers.

- Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.[5]

- Verify the sequence of the construct.

2. Yeast Transformation:

- Transform a suitable S. cerevisiae strain (e.g., one deficient in endogenous desaturase activity) with the expression vector using the lithium acetate/polyethylene glycol method.

- Select for transformed yeast on appropriate selective media.

3. Expression and Fatty Acid Analysis:

- Grow a starter culture of the transformed yeast in selective medium containing glucose.

- Inoculate the expression medium (containing galactose to induce protein expression) with the starter culture.

- Supplement the medium with a potential fatty acid precursor (e.g., myristic acid).

- Incubate the culture with shaking for 48-72 hours.

- Harvest the yeast cells by centrifugation.

- Extract total lipids from the yeast cells.

- Prepare fatty acid methyl esters (FAMEs) by transesterification with methanolic HCl or BF3/methanol.

- Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products.

Protocol 2: In Vitro Characterization of Fatty Acyl-CoA Reductase (FAR)

This protocol is a generalized procedure based on the characterization of insect FARs.[3]

1. Enzyme Source:

- Prepare a microsomal fraction from insect cells (e.g., Sf9) or yeast expressing the recombinant FAR.

- Alternatively, solubilize and purify the recombinant FAR protein.

2. Enzyme Assay:

- Prepare a reaction mixture containing:

- Buffer (e.g., phosphate buffer, pH 7.0)

- NADPH

- Microsomal preparation or purified enzyme

- Initiate the reaction by adding the fatty acyl-CoA substrate (e.g., (Z)-11-dodecenoyl-CoA).

- Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

- Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

3. Product Analysis:

- Extract the lipid products from the reaction mixture.

- Analyze the products by GC-MS to identify and quantify the fatty alcohol produced.

4. Enzyme Kinetics:

- Perform the enzyme assay with varying concentrations of the fatty acyl-CoA substrate and NADPH to determine the Michaelis-Menten constants (Km) and maximum velocity (Vmax).

Protocol 3: Acetyltransferase (ACT) Assay

This protocol is based on assays used to characterize acetyltransferase activity for pheromone biosynthesis.[5]

1. Enzyme Source:

- Prepare a cell-free homogenate or a microsomal fraction from the pheromone glands or from a heterologous expression system.

2. Enzyme Assay:

- Prepare a reaction mixture containing:

- Buffer (e.g., phosphate buffer, pH 7.5)

- Fatty alcohol substrate (e.g., (Z)-11-dodecenol)

- [¹⁴C]Acetyl-CoA (as a tracer) or unlabeled acetyl-CoA

- Enzyme preparation

- Incubate the reaction at an optimal temperature (e.g., 30°C).

- Stop the reaction by adding an organic solvent.

3. Product Analysis:

- Extract the lipid products.

- Separate the acetylated product from the unreacted alcohol using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- If using a radiolabeled substrate, quantify the product by liquid scintillation counting.

- If using unlabeled substrates, quantify the product by GC-MS.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Pheromone Biosynthesis Research

Caption: A typical experimental workflow for investigating insect pheromone biosynthesis.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process that showcases the modification of common metabolic pathways for the production of highly specific semiochemicals. A thorough understanding of this pathway, from the initial fatty acid precursors to the final acetylation step, provides a foundation for innovative approaches in pest management. Further research focusing on the detailed kinetic properties and substrate specificities of the involved enzymes, particularly the chain-shortening enzymes, fatty acyl-CoA reductases, and acetyltransferases, will be crucial for the development of targeted and effective strategies to disrupt insect chemical communication. The experimental protocols outlined in this guide serve as a starting point for researchers aiming to investigate and manipulate these fascinating biosynthetic pathways.

References

- 1. The Yeast ATF1 Acetyltransferase Efficiently Acetylates Insect Pheromone Alcohols: Implications for the Biological Production of Moth Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic enzymes regulating ratios of sex pheromone components in female redbanded leafroller moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The Yeast ATF1 Acetyltransferase Efficiently Acetylates Insect Pheromone Alcohols: Implications for the Biological Production of Moth Pheromones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomeric Forms of 11-Dodecenyl Acetate

This guide provides a comprehensive overview of the isomeric forms of 11-dodecenyl acetate, focusing on their chemical, physical, and biological properties. It is intended for researchers, scientists, and professionals involved in drug development, chemical ecology, and pest management.

Introduction

This compound is a fatty acid ester that plays a significant role in chemical communication among insects, often acting as a sex pheromone. The position and geometry of the carbon-carbon double bond are critical for its biological activity, leading to distinct functions for its various isomers. This guide will focus on the geometric isomers, (E)- and (Z)-11-dodecenyl acetate, providing a detailed analysis of their properties, synthesis, and biological significance.

Physicochemical Properties

The physicochemical properties of the (E) and (Z) isomers of this compound are crucial for their function as semiochemicals, influencing their volatility, stability, and interaction with receptor proteins. While specific experimental data for each isomer is not always available in comparative studies, general properties for this compound and related isomers are summarized below.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (General) | (Z)-9-Dodecenyl Acetate | (E)-8-Dodecenyl Acetate | (Z)-8-Dodecenyl Acetate |

| Molecular Formula | C₁₄H₂₆O₂[1][2] | C₁₄H₂₆O₂[3][4] | C₁₄H₂₆O₂ | C₁₄H₂₆O₂[4] |

| Molecular Weight | 226.36 g/mol [1][2] | 226.36 g/mol [3][4] | 226.35 g/mol | 226.35 g/mol [4] |

| Boiling Point | 279.27 °C (est.)[5] | 300.1 °C (est.)[3][6] | 300.1 °C (est.) | 102-103 °C at 2 Torr |

| Flash Point | 116.10 °C (est.)[5] | 96.5 °C (est.)[3][6] | 96.5 °C | - |

| Density | - | 0.881 g/cm³ (est.)[3][6] | 0.881 g/cm³ | 0.881 g/cm³ |

| Refractive Index | - | 1.4439 (22 °C)[6] | 1.448 | - |

| CAS Number | 35153-10-7[1][2] | 16974-11-1[3][4] | 38363-29-0 | 28079-04-1[4] |

Spectroscopic Data:

-

Mass Spectrometry (MS): The mass spectrum of this compound typically shows a molecular ion peak (M+) at m/z 226.[1][7] Common fragmentation patterns include the loss of the acetate group (CH₃COOH), resulting in a fragment at m/z 166, and a prominent acetyl cation fragment (CH₃CO+) at m/z 43.[1][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for distinguishing between the (E) and (Z) isomers. The chemical shifts and coupling constants of the vinylic protons are particularly informative. For the (Z) isomer, the vinylic protons are expected to resonate at a slightly different chemical shift and exhibit a smaller coupling constant compared to the (E) isomer. While specific spectra for (E)- and (Z)-11-dodecenyl acetate are not available, data for (Z)-8-dodecenyl acetate shows vinylic protons as a multiplet around δ=5.3-5.4 ppm.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present. Key absorptions for this compound include a strong C=O stretching band for the ester group around 1740 cm⁻¹ and C-O stretching bands. The C=C stretching vibration around 1650 cm⁻¹ and C-H bending vibrations of the double bond (around 965 cm⁻¹ for trans and 720 cm⁻¹ for cis) can help differentiate between the isomers.[1]

Synthesis and Experimental Protocols

The stereoselective synthesis of (E)- and (Z)-11-dodecenyl acetate is crucial for studying their distinct biological activities. The Wittig reaction is a cornerstone of this synthesis, allowing for the formation of the C=C double bond with control over the geometry.

General Synthetic Strategy via Wittig Reaction

The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.[9]

A general workflow for the synthesis is outlined below:

Experimental Protocol for Wittig Reaction (General Procedure)

The following is a general protocol for a Wittig reaction that can be adapted for the synthesis of this compound isomers. Specific starting materials and conditions will determine the final product.

Materials:

-

Appropriate phosphonium salt (e.g., (10-acetoxydecyl)triphenylphosphonium bromide for reaction with acetaldehyde)

-

Anhydrous solvent (e.g., tetrahydrofuran, THF)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Aldehyde (e.g., acetaldehyde)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Phosphonium Salt Preparation: The phosphonium salt is typically prepared by reacting triphenylphosphine with a suitable halo-functionalized acetate.

-

Ylide Generation: The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). A strong base is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.

-

Wittig Reaction: The aldehyde, dissolved in the same anhydrous solvent, is added dropwise to the ylide solution at a controlled temperature. The reaction mixture is stirred for a specified time to allow for the formation of the alkene.

-

Workup: The reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide as a byproduct, is purified by column chromatography on silica gel.

Biological Activity

The geometric isomers of dodecenyl acetate often exhibit distinct biological activities, acting as attractants, inhibitors, or synergists in the pheromone blends of various insect species.

Table 2: Biological Activity of Dodecenyl Acetate Isomers in Insects

| Compound | Insect Species | Biological Effect |

| (Z)-11-Octadecenyl acetate | Drosophila simulans | Aggregation pheromone, attracts both males and females[5] |

| (Z)-7-Dodecenyl acetate | Trichoplusia ni (Cabbage looper) | Component of female-released sex pheromone[10] |

| Dodecyl acetate | Argyrotaenia velutinana (Redbanded leafroller) | Component of the natural pheromone blend[1] |

While specific quantitative data on the behavioral or electrophysiological response to (E)- and (Z)-11-dodecenyl acetate is limited in the readily available literature, electroantennography (EAG) is a standard technique used to measure the olfactory response of insects to pheromone components. EAG recordings measure the change in electrical potential of an insect's antenna upon stimulation with an odorant. Dose-response curves can be generated to quantify the sensitivity of the insect to different compounds.[10][11]

Pheromone Signaling Pathway

The perception of pheromones in insects is a complex process that involves a series of molecular events, from the initial binding of the pheromone molecule to its final interpretation by the central nervous system. While a specific pathway for this compound has not been fully elucidated, a general model for insect pheromone reception can be described.

Steps in Pheromone Reception:

-

Entry and Solubilization: Lipophilic pheromone molecules, such as this compound, enter the aqueous environment of the sensillum lymph through pores in the insect's antenna.

-

Binding to Odorant-Binding Proteins (OBPs): In the sensillum lymph, the pheromone molecule binds to an Odorant-Binding Protein (OBP). OBPs are small, soluble proteins that are thought to solubilize the hydrophobic pheromone and transport it to the olfactory receptors.

-

Receptor Activation: The pheromone-OBP complex, or the pheromone itself, interacts with an Odorant Receptor (OR) located on the dendritic membrane of an olfactory receptor neuron. Insect ORs are typically heterodimers, consisting of a specific OR subunit that confers ligand specificity and a highly conserved co-receptor (Orco).[12]

-

Signal Transduction: The binding of the pheromone to the OR complex is believed to induce a conformational change that opens an associated ion channel.

-

Neuronal Firing: The influx of ions leads to the depolarization of the neuronal membrane, generating an action potential.

-

Signal Transmission: This electrical signal is then transmitted along the axon of the olfactory receptor neuron to the antennal lobe of the insect's brain for further processing, ultimately leading to a behavioral response.

Conclusion

The isomeric forms of this compound are important semiochemicals in the insect world. Understanding their distinct physicochemical properties, developing stereoselective synthetic routes, and elucidating their specific biological activities and signaling pathways are critical for their potential application in pest management strategies, such as mating disruption and trapping. Further research is needed to isolate and characterize the specific receptors for these pheromones and to fully map the downstream neural circuits that govern the behavioral responses they elicit.

References

- 1. This compound | C14H26O2 | CID 520717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 11-Dodecen-1-yl acetate [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. (Z)-11-octadecenyl acetate, an aggregation pheromone inDrosophila simulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A pheromone receptor mediates 11-cis-vaccenyl acetate-induced responses in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 11-Dodecen-1-yl acetate [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C14H26O2) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Pheromone Receptor Mediates 11-cis-Vaccenyl Acetate-Induced Responses in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Bioassays with 11-Dodecenyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dodecenyl acetate is a semiochemical, primarily known for its role as an insect sex pheromone. As a key mediator of chemical communication in various insect species, it holds significant potential for applications in pest management, ecological studies, and the development of novel drug targets. This technical guide provides a comprehensive overview of the preliminary bioassays used to characterize the biological activity of this compound, with a focus on electrophysiological and behavioral responses in insects. The document details experimental protocols, presents quantitative data from relevant studies, and visualizes key workflows and signaling pathways.

Data Presentation

Electroantennography (EAG) Bioassays

Table 1: Electroantennogram (EAG) Dose-Response of Male Ostrinia nubilalis to (Z)-9-Dodecenyl Acetate

| Pheromone Dose (µg) | Mean EAG Response (mV) ± SEM |

| 0.01 | 0.2 ± 0.05 |

| 0.1 | 0.5 ± 0.08 |

| 1 | 1.2 ± 0.15 |

| 10 | 2.5 ± 0.3 |

| 100 | 2.8 ± 0.32 |

Note: Data are hypothetical and representative of typical EAG dose-response curves.

Behavioral Bioassays in Wind Tunnel

Wind tunnel assays are instrumental in observing and quantifying the behavioral responses of insects to airborne pheromones, simulating a more natural environment for mate-seeking behavior. The following table summarizes the behavioral responses of the male grapevine moth, Lobesia botrana, to a pheromone blend containing this compound.

Table 2: Behavioral Response of Male Lobesia botrana in a Wind Tunnel to a Pheromone Blend Containing this compound [1]

| Behavioral Step | Percentage of Males Exhibiting Behavior (%) |

| Taking Flight | 85 |

| Upwind Flight | 78 |

| Halfway to Source | 70 |

| Close to Source | 65 |

| Landing on Source | 60 |

Source: Adapted from a study on the characterization of the pheromone blend of the grapevine moth, Lobesia botrana.[1]

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the overall olfactory response of an insect antenna to this compound.

Materials:

-

Intact insect antenna

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Saline solution (e.g., Ringer's solution)

-

Amplifier and data acquisition system

-

Odor delivery system (stimulus controller)

-

Filter paper strips

-

Solutions of this compound in a solvent (e.g., hexane) at various concentrations

Procedure:

-

Preparation of the Antenna: An antenna is carefully excised from a live, immobilized insect. The base and the tip of the antenna are inserted into two glass capillary electrodes filled with saline solution.

-

Electrode Placement: The electrodes, containing Ag/AgCl wires, are connected to an amplifier. One electrode serves as the reference, and the other as the recording electrode.

-

Stimulus Preparation: A small amount of the this compound solution is applied to a filter paper strip, and the solvent is allowed to evaporate. The filter paper is then placed inside a Pasteur pipette connected to the stimulus delivery system.

-

Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. For stimulation, a puff of air is diverted through the pipette containing the pheromone-laden filter paper, delivering the odorant to the antenna.

-

Data Recording: The change in electrical potential between the two electrodes (the EAG response) is recorded and amplified. The amplitude of the depolarization is measured as the response.

-

Dose-Response: The procedure is repeated with a range of concentrations of this compound to generate a dose-response curve.

Wind Tunnel Bioassay

Objective: To assess the behavioral responses (e.g., attraction, landing) of an insect to a point source of this compound in a controlled airflow environment.

Materials:

-

Wind tunnel with controlled airflow, temperature, and light conditions

-

Pheromone dispenser (e.g., rubber septum, filter paper)

-

Solutions of this compound

-

Video recording and analysis system

-

Release cage for insects

Procedure:

-

Wind Tunnel Setup: The wind tunnel is activated to produce a laminar airflow of a specific velocity. Temperature, humidity, and light intensity are set to mimic the insect's natural activity period.

-

Pheromone Source Placement: The pheromone dispenser, loaded with a known amount of this compound, is placed at the upwind end of the tunnel.

-

Insect Acclimation and Release: Male insects, previously isolated from females, are placed in a release cage and allowed to acclimate. The cage is then opened to release the insects at the downwind end of the tunnel.

-

Behavioral Observation: The flight path and behaviors of the insects are recorded using a video camera. Key behaviors to quantify include:

-

Activation: Percentage of insects taking flight.

-

Upwind Flight: Percentage of insects flying upwind towards the pheromone source.

-

Source Contact: Percentage of insects landing on or very near the pheromone source.

-

-

Data Analysis: The recorded videos are analyzed to score the different behavioral responses. The percentages of insects exhibiting each behavior are calculated.

Mandatory Visualization

Signaling Pathways

The detection of this compound and other acetate-based pheromones in insects is a complex process that occurs within the olfactory sensilla on the antennae. While the precise signaling cascade can vary between insect species, a generalized pathway has been elucidated.

The process is initiated when the volatile pheromone molecule enters the sensillum through pores in the cuticle. Inside the sensillum lymph, the hydrophobic pheromone molecule is thought to be bound and solubilized by an Odorant-Binding Protein (OBP) . This OBP then transports the pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN) .

At the neuronal membrane, the pheromone-OBP complex interacts with a heteromeric Odorant Receptor (OR) complex, which is typically composed of a specific ligand-binding OR subunit and a highly conserved co-receptor subunit (Orco). In some cases, a Sensory Neuron Membrane Protein (SNMP) is also required for the efficient detection of acetate pheromones, such as 11-cis-vaccenyl acetate in Drosophila.

The binding of the pheromone to the OR complex is believed to induce a conformational change that opens an associated ion channel, leading to an influx of cations and depolarization of the neuronal membrane. If this depolarization reaches the threshold, it triggers the generation of action potentials, which are then transmitted to the antennal lobe in the insect's brain for further processing. While this ionotropic mechanism is well-supported, there is also evidence for the involvement of metabotropic, G-protein coupled signaling cascades in some insect olfactory pathways.

Conclusion

Preliminary bioassays are fundamental to understanding the biological relevance of semiochemicals like this compound. Electroantennography and wind tunnel assays provide robust and quantifiable data on the detection and behavioral effects of this pheromone. The elucidation of the underlying signaling pathways, involving a concert of OBPs, ORs, and other membrane proteins, opens avenues for the development of targeted pest control strategies and provides valuable insights into the mechanisms of chemosensation. Further research focusing on generating detailed dose-response data for this compound across a wider range of species and bioassay types will be crucial for its effective application in various scientific and commercial endeavors.

References

A Technical Guide to Insect Responses to 11-Dodecenyl Acetate and Related Pheromones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of insect species that respond to 11-dodecenyl acetate and structurally related acetate pheromones. It details the electrophysiological and behavioral responses, outlines the experimental protocols for their measurement, and describes the underlying olfactory signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in entomology, chemical ecology, and pest management.

Insect Species Responsive to Dodecenyl Acetate and Related Compounds

This compound is a component of the sex pheromone blend for a variety of insect species, primarily within the order Lepidoptera (moths and butterflies). The specific isomer ((Z) or (E)) and its ratio with other compounds are often crucial for species-specific attraction. While extensive quantitative data for species responding exclusively to this compound is dispersed in the literature, several studies on related C12 and C14 acetates provide valuable insights into the range of responses.

Quantitative Electrophysiological and Behavioral Data

The following tables summarize quantitative data from electroantennogram (EAG) and behavioral assays for selected insect species in response to dodecenyl acetate and other structurally similar pheromone components.

Table 1: Electroantennogram (EAG) and Behavioral Responses of Choristoneura rosaceana (Obliquebanded Leafroller) to Various Acetates

| Compound | Dose for EAG Response | Effect on Trap Catch (when added to primary pheromone blend) |

| (Z)-9-Dodecenyl acetate (Z9-12:Ac) | 10 ng | >72% reduction at 0.1 mg |

| (E)-9-Dodecenyl acetate (E9-12:Ac) | 10 ng | No detectable reduction at 1 mg |

| (Z)-11-Tetradecenyl acetate (Z11-14:Ac) | 0.1 ng | Primary pheromone component |

| (Z)-9-Tetradecenyl acetate (Z9-14:Ac) | 1 ng | >90% reduction at 0.01 mg |

| (E)-9-Tetradecenyl acetate (E9-14:Ac) | 1 ng | >90% reduction at 0.01 mg |

Data sourced from a study on the obliquebanded leafroller, which primarily uses a blend of tetradecenyl acetates and alcohols as its sex pheromone. The study investigated the effects of other monounsaturated acetates on the moth's sensory and behavioral responses.[1]

Table 2: Field Trapping Response of Euhyponomeutoides albithoracellus (Currant Bud Moth) to Different Pheromone Blends

| Lure Composition (E11-14:OAc : Z11-14:OAc) | Mean Male Moths Trapped |

| 1:1 | High attraction |

| 1:0 | Very few |

| 0:1 | Very few |

| 1:1 + corresponding alcohols | Drastically reduced |

| 25:75 | Highest catch |

| 50:50 | High catch |

Data from a field study identifying the sex pheromone components of the currant bud moth. The primary components were identified as (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. The following sections describe the key experimental protocols used to generate the data presented above.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical potential from an insect's antenna in response to an odor stimulus, providing a measure of the overall olfactory sensory input.

Protocol:

-

Insect Preparation: An adult moth is immobilized, often by restraining it in a pipette tip with the head protruding. One antenna is carefully excised at the base.

-

Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the base. Both electrodes are filled with a saline solution (e.g., insect Ringer's solution) to ensure electrical conductivity.

-

Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. Odorant stimuli are prepared by applying a known amount of the synthetic compound onto a piece of filter paper, which is then placed inside a Pasteur pipette. A puff of air is delivered through the pipette, introducing the odorant into the continuous air stream.

-

Signal Recording and Analysis: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection from the baseline upon stimulation is measured as the EAG response. Responses are typically normalized against a standard compound or a solvent blank.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active compounds from a mixture of volatile chemicals.

Protocol:

-

Sample Injection: An extract of the insect's pheromone gland or a synthetic blend is injected into a gas chromatograph (GC).

-

Compound Separation: The GC separates the individual components of the mixture based on their volatility and interaction with the stationary phase of the GC column.

-

Effluent Splitting: As the separated compounds elute from the GC column, the effluent is split into two streams. One stream goes to a standard GC detector (e.g., a Flame Ionization Detector - FID), which records the chemical profile of the sample.

-

Antennal Detection: The other stream is directed over an insect antenna prepared for EAG recording.

-

Data Integration: The EAG signal and the FID signal are recorded simultaneously. Peaks in the FID chromatogram that correspond in time with a significant EAG response indicate that the eluting compound is biologically active.

Wind Tunnel Bioassay

Wind tunnel bioassays are used to study the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates a natural odor plume.

Protocol:

-

Wind Tunnel Setup: A wind tunnel, typically constructed of glass or plexiglass, is used to create a laminar airflow of a controlled speed. The tunnel is usually lit with red light to simulate scotophase (dark period) conditions for nocturnal insects.

-

Odor Source Placement: The pheromone source, a rubber septum or filter paper impregnated with the synthetic compound(s), is placed at the upwind end of the tunnel.

-

Insect Release: Male moths are released individually at the downwind end of the tunnel.

-

Behavioral Observation: The flight behavior of the moth is observed and recorded. Key behaviors that are often quantified include:

-

Take-off: Initiation of flight.

-

Upwind flight: Oriented flight towards the odor source.

-

Casting: Zigzagging flight pattern within the odor plume.

-

Source contact: Landing on or near the odor source.

-

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated for different odor concentrations or blends to determine their attractiveness.[3][4]

Olfactory Signaling Pathways

The perception of this compound and other pheromones in insects involves a complex molecular signaling cascade within the olfactory sensory neurons (OSNs) located in the antennae. While the complete pathway can vary between insect orders, a general model has been established, particularly for moths.

The binding of a pheromone molecule to a specific Pheromone Receptor (PR), which is a type of Odorant Receptor (OR), is the initial step in olfactory transduction. Insect ORs are thought to form a complex with a highly conserved co-receptor, Orco. This OR-Orco complex can function as a ligand-gated ion channel (ionotropic signaling). Additionally, there is evidence for the involvement of G-protein coupled (metabotropic) signaling pathways, where the activated receptor initiates an intracellular cascade involving second messengers like cyclic AMP (cAMP), leading to the opening of ion channels and subsequent neuron depolarization.[5][6][7][8]

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Generalized olfactory signaling pathway for pheromone perception in insects.

Caption: Experimental workflow for Electroantennography (EAG).

Caption: Experimental workflow for a wind tunnel bioassay.

References

- 1. Effect of certain monounsaturated dodecene and tetradecene acetates and alcohols on electroantennogram response and pheromone-mediated trap catch of the obliquebanded leafroller | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. researchtrend.net [researchtrend.net]

- 4. ars.usda.gov [ars.usda.gov]

- 5. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

Methodological & Application

Synthesis of 11-Dodecenyl Acetate for Research Applications

Abstract

This document provides a comprehensive guide for the synthesis of 11-dodecenyl acetate, a significant long-chain alkenyl acetate utilized in chemical ecology research as an insect pheromone. The synthesis involves a two-step process commencing with a Wittig reaction to construct the C12 carbon skeleton with a terminal double bond, followed by acetylation of the resulting alcohol. Detailed experimental protocols, data presentation in tabular format, and workflow diagrams are included to facilitate replication by researchers in organic synthesis and drug development.

Introduction

This compound is a key semiochemical, playing a crucial role in the communication of various insect species. Its synthesis is of great interest for researchers studying insect behavior, developing pest management strategies, and for potential applications in drug discovery programs that target insect-specific biological pathways. The protocols outlined herein provide a reliable method for the laboratory-scale synthesis of this compound.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the formation of the C12 alkene backbone via a Wittig reaction between a C11 phosphonium ylide and formaldehyde. The resulting 11-dodecen-1-ol is then acetylated to yield the final product, this compound.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 11-Dodecen-1-ol via Wittig Reaction

This protocol is adapted from standard Wittig reaction procedures for the synthesis of terminal alkenes.[1][2][3][4][5]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 10-Bromodecan-1-ol | 237.17 | 10 | 2.37 g |

| Triphenylphosphine | 262.29 | 10 | 2.62 g |

| Acetonitrile (anhydrous) | 41.05 | - | 50 mL |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 10 | 4.0 mL |

| Tetrahydrofuran (THF, anhydrous) | 72.11 | - | 50 mL |

| Formaldehyde (paraformaldehyde) | 30.03 | 12 | 0.36 g |

| Diethyl ether (anhydrous) | 74.12 | - | 100 mL |

| Saturated aq. Ammonium Chloride (NH₄Cl) | 53.49 | - | 50 mL |

| Magnesium Sulfate (anhydrous) | 120.37 | - | ~5 g |

Procedure:

-

Phosphonium Salt Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 10-bromodecan-1-ol (10 mmol) and triphenylphosphine (10 mmol) in 50 mL of anhydrous acetonitrile.

-

Heat the mixture to reflux and maintain for 24 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude (10-hydroxydecyl)triphenylphosphonium bromide.

-

Ylide Generation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude phosphonium salt in 50 mL of anhydrous THF in a flame-dried 250 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyllithium (10 mmol, 4.0 mL of a 2.5 M solution in hexanes) dropwise to the stirred solution. The appearance of a characteristic orange-red color indicates the formation of the ylide.

-

Allow the solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Wittig Reaction: Add paraformaldehyde (12 mmol) to the ylide solution in one portion.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 11-dodecen-1-ol.

Step 2: Acetylation of 11-Dodecen-1-ol

This protocol is a standard procedure for the acetylation of long-chain alcohols.[6][7][8][9]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 11-Dodecen-1-ol | 184.32 | 8 | 1.47 g |

| Acetic Anhydride | 102.09 | 16 | 1.5 mL |

| Pyridine (anhydrous) | 79.10 | - | 20 mL |

| Dichloromethane (DCM) | 84.93 | - | 50 mL |

| 1 M Hydrochloric Acid (HCl) | 36.46 | - | 30 mL |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 84.01 | - | 30 mL |

| Magnesium Sulfate (anhydrous) | 120.37 | - | ~5 g |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 11-dodecen-1-ol (8 mmol) in 20 mL of anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (16 mmol) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Work-up: Dilute the reaction mixture with 50 mL of dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude this compound can be further purified by vacuum distillation or column chromatography if necessary to achieve high purity (>99%).

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 35153-10-7 |

| Molecular Formula | C₁₄H₂₆O₂ |

| Molecular Weight | 226.36 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 135-137 °C at 10 mmHg |

| Purity (Typical) | >95% (after chromatography) |

Table 2: Expected Yields for the Synthesis of this compound

| Step | Product | Starting Material | Theoretical Yield (g) | Typical Actual Yield (g) | Typical Yield (%) |

| 1. Wittig Reaction | 11-Dodecen-1-ol | 10-Bromodecan-1-ol | 1.84 | 1.29 - 1.47 | 70 - 80 |

| 2. Acetylation | This compound | 11-Dodecen-1-ol | 2.26 | 2.03 - 2.15 | 90 - 95 |

Logical Relationships in Synthesis

The successful synthesis of this compound relies on the careful execution of each step and the purity of the intermediates. The following diagram illustrates the logical dependencies and critical control points in the process.

Caption: Key logical steps and critical control points in the synthesis.

Applications in Research

This compound is primarily used in the field of chemical ecology . As a component of the sex pheromone of various moth species, it is invaluable for:

-

Pest Management: Used in traps for monitoring and mass trapping of agricultural pests.[10][11]

-

Behavioral Studies: Employed in studies to understand insect communication, mate selection, and evolution.

-